molecular formula C16H21N5O B12269628 2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12269628
M. Wt: 299.37 g/mol
InChI Key: OFESKEIHDMRNJB-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of 2,4-dimethylpyrimidine with a suitable piperidine derivative. The pyrazin-2-yloxy group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Solvents like DMF, catalysts like K2CO3, and nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to the presence of the pyrazin-2-yloxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

2,4-dimethyl-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C16H21N5O/c1-12-9-15(20-13(2)19-12)21-7-3-14(4-8-21)11-22-16-10-17-5-6-18-16/h5-6,9-10,14H,3-4,7-8,11H2,1-2H3

InChI Key

OFESKEIHDMRNJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)COC3=NC=CN=C3

Origin of Product

United States

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